molecular formula C13H12N2O4S B2400947 Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate CAS No. 1517244-65-3

Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B2400947
CAS No.: 1517244-65-3
M. Wt: 292.31
InChI Key: ZFWIAAZPAIOVIQ-UHFFFAOYSA-N
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Description

“Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate” is a complex organic compound. It contains an ethyl acetate group, a nitrophenyl group, and a thiazole ring . Thiazoles are a type of heterocyclic compound that have been found in many potent biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the thiazole ring providing a five-membered ring structure, the nitrophenyl group contributing an aromatic ring, and the ethyl acetate group adding additional complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiazoles have been found to participate in a variety of reactions, and the nitrophenyl and ethyl acetate groups could also potentially be involved in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds have been found to have a certain density, boiling point, and melting point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiazole derivatives have been found to have biological activity, suggesting that this compound could potentially have biological effects .

Future Directions

The future directions for research on this compound could potentially include further investigation into its synthesis, properties, and potential applications. For example, thiazole derivatives have been found to have diverse biological activities, suggesting potential areas for future research .

Properties

IUPAC Name

ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-2-19-12(16)7-10-8-20-13(14-10)9-3-5-11(6-4-9)15(17)18/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWIAAZPAIOVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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